A Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1187385-95-0): Synthesis, Reactivity, and Applications in Medicinal Chemistry
A Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1187385-95-0): Synthesis, Reactivity, and Applications in Medicinal Chemistry
Section 1: Introduction & Compound Overview
5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core substituted with a bromine atom, a methyl group, and a pyrrolidine moiety, makes it a versatile synthetic building block. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The pyrrolidinyl group, a common "privileged structure" in medicinal chemistry, can enhance solubility, modulate basicity, and provide specific steric and electronic properties that are beneficial for biological activity.[1][2] This guide provides an in-depth analysis of its synthesis, chemical reactivity, and strategic applications in drug discovery and development.
The strategic placement of these functional groups allows for sequential and site-selective modifications. The electron-donating nature of the amino group (pyrrolidine) and the methyl group influences the reactivity of the pyridine ring and the carbon-bromine bond, making it a nuanced substrate for synthetic transformations.[3]
Table 1: Physicochemical Properties of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine
| Property | Value | Source |
| CAS Number | 1187385-95-0 | [4] |
| Molecular Formula | C₁₀H₁₃BrN₂ | Calculated |
| Molecular Weight | 241.13 g/mol | Calculated |
| Appearance | Solid (predicted) | [5] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Calculated LogP | 2.4 (approx.) | [6] (Analog) |
| Topological Polar Surface Area | 16.1 Ų (approx.) | [7] (Analog) |
Section 2: Synthesis & Mechanistic Considerations
The synthesis of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is not extensively detailed in publicly available literature, indicating its status as a specialized intermediate. However, a logical and efficient synthetic route can be proposed based on established methodologies for constructing substituted pyridines, particularly through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination reactions.
A plausible precursor is a di-halogenated picoline, such as 2,5-dibromo-4-methylpyridine or 5-bromo-2-chloro-4-methylpyridine. The differential reactivity of halogens on the pyridine ring (Cl being more susceptible to nucleophilic substitution than Br at the 2-position, and Br being more reactive in Pd-catalyzed couplings) allows for selective functionalization.[8]
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10] This method is advantageous due to its high functional group tolerance and broad substrate scope.[11]
Reaction Scheme:
Starting Material: 2,5-Dibromo-4-methylpyridine Reagent: Pyrrolidine Catalyst System: Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, BINAP) Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) Solvent: Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask is charged with 2,5-dibromo-4-methylpyridine (1.0 equiv.), the phosphine ligand (typically 2-10 mol%), and the base (1.5-2.5 equiv.).
-
Inert Atmosphere: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Reagent Addition: The palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) is added under the inert atmosphere. Anhydrous, degassed toluene is then added via syringe, followed by the addition of pyrrolidine (1.1-1.5 equiv.).
-
Reaction: The mixture is heated to a temperature typically between 80-110 °C with vigorous stirring. The progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Causality of Choices:
-
Catalyst/Ligand: The choice of a bulky, electron-rich phosphine ligand like XPhos or BINAP is crucial. It facilitates the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond, while preventing catalyst deactivation.[9][12]
-
Base: A strong base like sodium tert-butoxide is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.[12]
-
Solvent & Temperature: Anhydrous, aprotic solvents are used to prevent quenching of the strong base and catalyst. Heating is necessary to overcome the activation energy for the oxidative addition step.
Caption: Proposed Buchwald-Hartwig synthesis workflow.
Section 3: Chemical Reactivity & Strategic Applications
The primary utility of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine in drug development lies in the reactivity of its C-Br bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.[3] This enables medicinal chemists to perform "late-stage functionalization," where a common core intermediate is diversified into a library of final compounds for structure-activity relationship (SAR) studies.
Key Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds, pairing an organohalide with an organoboron compound.[13] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[14]
General Protocol for Suzuki Coupling:
-
Substrate: 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine (1.0 equiv.)
-
Coupling Partner: Aryl or Heteroaryl Boronic Acid/Ester (1.1–1.5 equiv.)
-
Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base: Aqueous inorganic base (e.g., K₂CO₃, K₃PO₄) (2.0–3.0 equiv.)
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vial, add the pyridine substrate, the boronic acid, the base, and the palladium catalyst.[13]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical concentration is 0.1 to 0.5 M with respect to the substrate.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[13]
-
Monitoring: Track the consumption of the starting material using LC-MS or TLC.
-
Work-up & Purification: After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic phase is dried, concentrated, and the residue is purified by chromatography to yield the biaryl product.[13]
Mechanistic Considerations: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to the Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] The pyridine nitrogen can potentially coordinate to the palladium, so careful selection of ligands is important to ensure high yields.[13][15]
Caption: Suzuki coupling for scaffold diversification.
Section 4: Role in Medicinal Chemistry & Drug Design
The structural motifs within 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine are strategically significant in drug design. Each component contributes to the overall physicochemical and pharmacological profile of the final molecule.
-
Pyrrolidine Ring: This saturated heterocycle is a highly sought-after scaffold in drug discovery.[16] Its non-planar, three-dimensional structure allows for better exploration of pharmacophore space compared to flat aromatic rings.[1] This 3D nature can lead to improved binding affinity and selectivity for protein targets.[1][16] Furthermore, the basic nitrogen atom can serve as a hydrogen bond acceptor and can be protonated at physiological pH, which often improves aqueous solubility—a critical parameter for drug delivery.[17][18]
-
Pyridine Core: The pyridine ring is an essential bioisostere for a phenyl ring, but with distinct properties. The nitrogen atom acts as a hydrogen bond acceptor and can significantly alter the molecule's dipole moment and metabolic profile.
-
Methyl Group: The 4-methyl group provides steric bulk and can influence the molecule's conformation. It can also block potential sites of metabolism on the pyridine ring, thereby improving the pharmacokinetic profile (e.g., increasing the half-life) of a drug candidate.
-
Bromo Group: As discussed, this is the key reactive handle. Its position at C5 is electronically activated by the C2-amino group, making it susceptible to oxidative addition in cross-coupling reactions.[3] This allows for the "decoration" of the pyridine scaffold with various substituents to optimize biological activity.
Caption: Functional contributions of molecular components.
Section 5: Analytical Characterization & Quality Control
Ensuring the identity and purity of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is critical. A standard panel of analytical techniques should be employed for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence and connectivity of protons. Expected signals would include distinct aromatic protons on the pyridine ring, a singlet for the methyl group, and multiplets for the pyrrolidine protons.
-
¹³C NMR: Will show the number of unique carbon environments, confirming the carbon skeleton of the molecule.[19]
-
-
Mass Spectrometry (MS):
-
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of the compound.[20] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic signature, showing two peaks (M and M+2) of nearly equal intensity.
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by separating the main compound from any residual starting materials, by-products, or other impurities.
Section 6: Safety & Handling
As a halogenated aromatic amine derivative, 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct sunlight.[21]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
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